2-(2-{4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a combination of bromophenyl, thiazole, piperazine, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antimicrobial and anticancer agents.
Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The bromophenyl and thiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole)
Uniqueness
2-(2-{4-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-1-PIPERAZINYL}ETHYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25BrN4O2S |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
4-[2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C24H25BrN4O2S/c25-18-5-3-15(4-6-18)19-14-32-24(26-19)28-10-7-27(8-11-28)9-12-29-22(30)20-16-1-2-17(13-16)21(20)23(29)31/h1-6,14,16-17,20-21H,7-13H2 |
InChI Key |
RXEDVAGAHBXFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=NC(=CS5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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